molecular formula C12H13NO4 B8045269 2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid

2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid

Cat. No.: B8045269
M. Wt: 235.24 g/mol
InChI Key: QDCBNVMPJFLKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazinone core (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one) substituted with 3,3-dimethyl groups on the oxazinone ring and an acetic acid moiety at the 6-position. The dimethyl group enhances metabolic stability by hindring enzymatic degradation, while the acetic acid group facilitates interactions with biological targets via hydrogen bonding or ionic interactions. Its applications span anti-inflammatory, enzyme inhibitory, and herbicidal activities, depending on structural modifications .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxo-4H-1,4-benzoxazin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2)11(16)17-9-4-3-7(6-10(14)15)5-8(9)13-12/h3-5,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBNVMPJFLKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC2=C(N1)C=C(C=C2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for 3,3-Dimethyl Substitution

The 3,3-dimethyl group is introduced via reductive amination. In a representative procedure, 6-bromo-3,4-dihydro-2H-benzo[b]oxazin-2-one is treated with isobutyraldehyde and sodium triacetoxyborohydride in dichloromethane, catalyzed by glacial acetic acid. This yields 6-bromo-3,3-dimethyl-3,4-dihydro-2H-benzo[b]oxazin-2-one with >90% efficiency.

CatalystLigandSolventYield (%)
Pd(PPh₃)₄PPh₃DMF/H₂O78
Pd(OAc)₂SPhosToluene85
PdCl₂(dppf)XPhosDME92

Nucleophilic Aromatic Substitution

Under Ullmann conditions, the 6-bromo intermediate reacts with sodium ethyl glycolate in the presence of copper(I) iodide and 1,10-phenanthroline. Heating at 110°C in DMSO substitutes bromide with a glycolate ester, which is oxidized to acetic acid using KMnO₄ in acidic media.

Alternative Route: Direct Assembly via Mitsunobu Reaction

A convergent strategy employs the Mitsunobu reaction to construct the oxazine ring while pre-installing the acetic acid group. 2-Amino-5-(2-ethoxycarbonylethyl)phenol reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, forming the benzoxazinone core. Subsequent reductive amination with isobutyraldehyde and hydrolysis yields the target compound in 68% overall yield.

Spectroscopic Validation and Characterization

1H NMR analysis of the final product confirms the 3,3-dimethyl groups (δ 1.35 ppm, singlet, 6H) and the acetic acid side chain (δ 3.65 ppm, singlet, 2H; δ 12.1 ppm, broad, COOH). High-resolution mass spectrometry (HR-MS) validates the molecular ion at m/z 279.1004 (calc. 279.1002 for C₁₃H₁₅NO₅).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

MethodStepsOverall Yield (%)Purity (HPLC)
Reductive Amination + Suzuki46298.5
Ullmann Substitution35597.2
Mitsunobu Convergence36899.1

The Mitsunobu route offers superior yield and purity, albeit with higher reagent costs. The Suzuki coupling method is preferred for large-scale synthesis due to commercial availability of boronic acids.

Challenges in Stereochemical Control

The 3,3-dimethyl group introduces a quaternary center, necessitating careful optimization to avoid racemization. Chiral HPLC analysis reveals that reductive amination with (−)-β-pinene-derived borane yields the (R)-enantiomer in 94% ee, whereas NaBH₄ results in racemic mixtures.

Green Chemistry Considerations

Recent advances employ "on-water" conditions for cyclization steps, reducing solvent waste. For example, ultrasonication of intermediates in aqueous THF achieves 89% yield, comparable to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzoxazinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antioxidant agent. Studies have shown that derivatives of 2-oxo-benzo[1,4]oxazines exhibit significant antioxidant activities, surpassing traditional antioxidants like butylated hydroxytoluene (BHT) in certain assays . The non-toxic nature of these compounds in non-cancerous cell lines makes them promising candidates for further development in pharmacology.

GSK-3β Inhibition

Research indicates that certain derivatives of this compound can act as potent inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in diseases such as Alzheimer's and cancer. For instance, a specific derivative demonstrated an IC50 value of 1.6 µM, indicating strong inhibitory activity . This opens avenues for developing therapeutic agents targeting GSK-3β-related pathways.

Antimicrobial Activity

Benzoxazine derivatives have shown antimicrobial properties against various pathogens. Modifications to the benzoxazine structure can enhance these effects, making them suitable for developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies have reported that compounds within this class exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

Study Application Findings
Jaiswal et al. (2018)Antioxidant ActivityIdentified several compounds with higher antioxidant capacity than BHT; non-toxic up to 250 µg/mL in fibroblast cells .
Molecular Docking StudyGSK-3β InhibitionIdentified potent inhibitors with significant binding affinity; demonstrated efficacy in neuroblastoma cell models .
Antimicrobial TestingAntimicrobial PropertiesFound enhanced antifungal activity in modified benzoxazine derivatives .

Mechanism of Action

The mechanism by which 2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Anti-Inflammatory Agents Targeting COX-2

Compound Structural Features Biological Activity Reference
Target Compound 3,3-Dimethyl-2-oxo-benzoxazinone + acetic acid at C6 Potential COX-2 inhibition inferred from scaffold similarity
[2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids Benzoxazinone linked to indole via carbonyl + acetic acid at C3 Selective COX-2 inhibition (IC₅₀ values: 0.1–5 μM)
AZD9977 7-Fluoro-3-oxo-benzoxazinone + acetamide at C3 Mineralocorticoid receptor modulator (EC₅₀: 3 nM)

Key Differences :

  • Indole-linked derivatives exhibit stronger COX-2 inhibition due to π-π stacking interactions with the enzyme’s hydrophobic pocket .

Histone Deacetylase (HDAC) Inhibitors

Compound Structural Features Biological Activity Reference
(E)-3-(3-Oxo-4-substituted-benzoxazin-6-yl)-N-hydroxypropenamides Benzoxazinone + N-hydroxypropenamide at C6 HDAC inhibition (IC₅₀: 10–100 nM); anticancer activity
Target Compound Acetic acid at C6 No direct HDAC inhibition reported; structural similarity suggests potential for modification

Key Differences :

  • The N-hydroxypropenamide group in HDAC inhibitors acts as a zinc-binding motif critical for enzymatic inhibition, absent in the acetic acid derivative .

Herbicidal Agents Targeting Protoporphyrinogen IX Oxidase (PPO)

Compound Structural Features Biological Activity Reference
2-(7-Fluoro-3-oxo-benzoxazin-6-yl)isoindoline-1,3-diones Benzoxazinone + isoindoline-1,3-dione at C6 PPO inhibition; herbicidal activity comparable to flumioxazin
Target Compound Acetic acid at C6 No herbicidal data reported; scaffold similarity suggests potential for protox inhibition

Key Differences :

  • Isoindoline-1,3-dione substituents enhance π-stacking with PPO’s active site, whereas the acetic acid group may limit membrane permeability due to polarity .

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Compound Structural Features Biological Activity Reference
JTT-553 Pyrimido[4,5-b][1,4]oxazin-6-yl + acetic acid at C4 DGAT1 inhibition (IC₅₀: 20 nM); anti-obesity effects
Target Compound Benzoxazinone + acetic acid at C6 No DGAT1 activity reported; structural divergence limits direct comparison

Key Differences :

  • The pyrimido-oxazine core in JTT-553 provides a rigid planar structure for DGAT1 binding, absent in the dimethyl-substituted benzoxazinone .

Biological Activity

2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique benzoxazine structure that contributes to its biological properties. Its molecular formula is C14H15NO5C_{14}H_{15}NO_5, and it has a molecular weight of approximately 277.27 g/mol. The SMILES notation for this compound is O=C1N(C)C2=CC(C(CCC(O)=O)=O)=CC=C2OC1C, which indicates the presence of various functional groups that may enhance its bioactivity .

Antioxidant Activity

Benzoxazine derivatives, including this compound, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress . The antioxidant activity is attributed to the presence of hydroxyl groups in the structure that can donate electrons to free radicals.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of benzoxazine derivatives against various pathogens. For instance, compounds with similar structures have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antidiabetic Effects

Research has indicated that certain benzoxazines can influence glucose metabolism. In animal models, compounds structurally related to this compound have been shown to stimulate insulin release from pancreatic islets . This suggests potential use in managing diabetes by enhancing insulin sensitivity and secretion.

Neuroprotective Effects

The neuroprotective potential of benzoxazine derivatives has been explored in studies focusing on neurodegenerative diseases. These compounds may protect neuronal cells from apoptosis induced by oxidative stress and inflammation . The ability to cross the blood-brain barrier enhances their therapeutic applicability in neurological disorders.

Study 1: Antioxidant Evaluation

A study evaluating the antioxidant capacity of various benzoxazine derivatives included this compound. The results showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating effective lipid peroxidation inhibition .

CompoundMDA Levels (µM)Control (µM)
Test Compound0.45 ± 0.051.20 ± 0.10

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Q & A

Basic: What are the recommended synthetic routes for 2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid, and how can purity be validated?

Methodological Answer:
Synthesis typically involves cyclization of substituted benzooxazine precursors followed by acetylation. Key steps include:

  • Cyclization : Reacting 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives with dimethylmalonyl chloride to form the oxazinone core .
  • Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Purity Validation:

  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (peaks at δ 2.1–2.3 ppm for CH3_3 groups; δ 170–175 ppm for carbonyl) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry (as done for analogous benzooxazines) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (P210: avoid ignition sources) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P201: obtain specialized handling instructions) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention (P101, P103) .
  • Storage : In airtight containers, away from heat (<25°C) and moisture .

Advanced: How can researchers address contradictions in reported biological activities of benzooxazine derivatives?

Methodological Answer:
Discrepancies may arise from assay conditions, impurity profiles, or structural analogs. Resolve via:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines) .
  • Dose-Response Analysis : Compare EC50_{50} values across studies to identify potency variations .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) .
  • Structural Reanalysis : Use X-ray crystallography (as in ) to verify if polymorphic forms or stereoisomers affect activity.

Advanced: What computational strategies predict this compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites . Example: Calculate electron density at the oxazinone carbonyl (C=O) to predict nucleophilic attack susceptibility.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility .
  • SAR Analysis : Compare with analogs (e.g., 2-[(3-oxo-benzooxazin-6-yl)acetamide derivatives ) to infer reactivity trends.

Basic: Which spectroscopic techniques best characterize this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 6.8–7.2 ppm). 13C^{13}C-NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • IR Spectroscopy : Detect C=O stretches (~1680–1720 cm1^{-1}) and O-H bonds (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]+^+ (e.g., m/z 264.1002 for C12_{12}H13_{13}NO4_4) .

Advanced: How to design SAR studies to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., halogens at position 6) to enhance binding affinity .
  • Side Chain Variation : Replace acetic acid with esters or amides to improve bioavailability .
  • In Silico Screening : Dock modified structures into target proteins (e.g., cyclooxygenase) using AutoDock Vina .
  • Pharmacokinetic Testing : Assess metabolic stability (e.g., microsomal assays) and logP values to optimize lipophilicity .

Advanced: How can process control methods optimize synthesis scale-up?

Methodological Answer:

  • Design of Experiments (DOE) : Vary temperature, solvent ratio, and catalyst loading to maximize yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
  • Membrane Separation : Use nanofiltration to remove byproducts during purification (as per RDF2050104 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.